Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate
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Overview
Description
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a chlorofluorobenzyl ether moiety, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate typically involves the reaction of 4-hydroxy-3-ethoxybenzoic acid with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The benzoate ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzyl ethers.
Oxidation: Formation of 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoic acid.
Reduction: Formation of 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzyl alcohol.
Scientific Research Applications
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid
- 4-((2-chloro-4-fluorobenzyl)oxy)benzaldehyde
- 4-((2-chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
Uniqueness
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-3-ethoxybenzoate is unique due to the presence of both the ethoxy and benzoate ester groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C17H16ClFO4 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C17H16ClFO4/c1-3-22-16-8-11(17(20)21-2)5-7-15(16)23-10-12-4-6-13(19)9-14(12)18/h4-9H,3,10H2,1-2H3 |
InChI Key |
SWBBEWARRVZFIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OCC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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